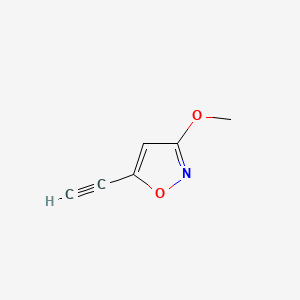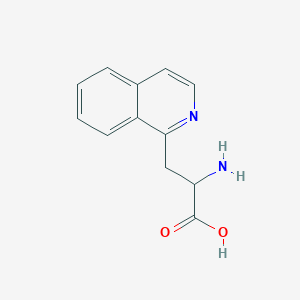![molecular formula C20H23Cl2N5O2 B13556229 N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamidedihydrochloride](/img/structure/B13556229.png)
N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamidedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamidedihydrochloride is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamidedihydrochloride involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the naphthalene derivative, followed by the introduction of the aminoethyl group. The pyrazole ring is then synthesized and attached to the intermediate compound. Finally, the oxazole ring is formed, and the carboxamide group is introduced. The dihydrochloride salt is obtained through a reaction with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamidedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated derivative.
科学的研究の応用
N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamidedihydrochloride has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential therapeutic properties are of interest in drug discovery and development, particularly for targeting specific molecular pathways.
Industry: Its chemical properties make it suitable for use in the production of specialty chemicals, materials, and other industrial applications.
作用機序
The mechanism of action of N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamidedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various cellular pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- N-[2-amino-1-(naphthalen-2-yl)ethyl]-N-methylcyclohexanamine
- 2-NAPHTHALEN-1-YL-N-(2-(2-NAPHTHALEN-1-YL-ACETYLAMINO)-ETHYL)-ACETAMIDE
Uniqueness
N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamidedihydrochloride stands out due to its combination of functional groups, which confer unique chemical and biological properties
特性
分子式 |
C20H23Cl2N5O2 |
|---|---|
分子量 |
436.3 g/mol |
IUPAC名 |
N-(2-amino-1-naphthalen-2-ylethyl)-3-(1-methylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide;dihydrochloride |
InChI |
InChI=1S/C20H21N5O2.2ClH/c1-25-12-16(11-22-25)17-9-19(27-24-17)20(26)23-18(10-21)15-7-6-13-4-2-3-5-14(13)8-15;;/h2-8,11-12,18-19H,9-10,21H2,1H3,(H,23,26);2*1H |
InChIキー |
WQOMSOHVEIGUQE-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C2=NOC(C2)C(=O)NC(CN)C3=CC4=CC=CC=C4C=C3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13556154.png)

![(1S)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol](/img/structure/B13556170.png)

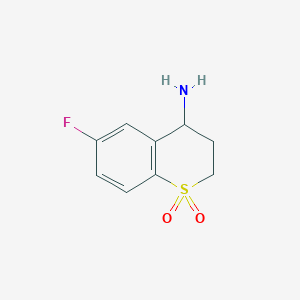
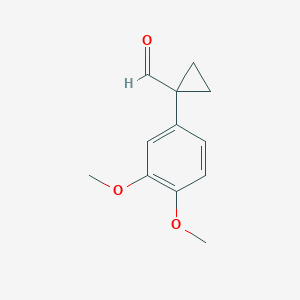
![6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B13556197.png)
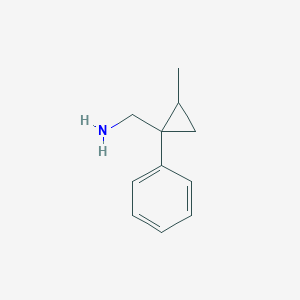
![O-[(2-bromophenyl)methyl]hydroxylamine](/img/structure/B13556208.png)
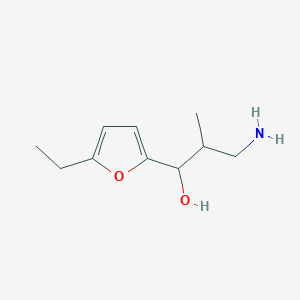
![rac-methyl (2aR,7bR)-1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride](/img/structure/B13556220.png)
